(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.507. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acrylamide (CAS Number: 1428381-92-3) is a complex organic molecule with potential biological applications. Its structure suggests it may possess significant pharmacological activities due to the presence of various functional groups that can interact with biological systems.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values ranging from 0.72 µM to 1.003 µM against lung (A549) and breast cancer (MCF-7) cell lines, indicating promising anticancer properties .
- Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety in related compounds has been associated with antioxidant activity. This is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Some studies have highlighted the potential of similar compounds to inhibit specific enzymes involved in disease pathways, such as those related to cancer progression and inflammation. For example, compounds with similar structural features have shown inhibitory activity against enzymes like FXa and FXIa, which are involved in coagulation processes .
Case Study 1: Anticancer Activity
In a study investigating the anticancer potential of structurally related compounds, it was found that certain derivatives exhibited significant cytotoxicity against MCF-7 and A549 cell lines. The most effective compound demonstrated an IC50 value of 0.72 µM against A549 cells, indicating a strong potential for further development as an anticancer agent .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 1.003 |
Compound B | A549 | 0.72 |
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant activity of related compounds using the DPPH assay. The results showed that certain derivatives had EC50 values comparable to ascorbic acid, suggesting strong antioxidant properties that could be beneficial in therapeutic applications .
Compound | EC50 (µM) | Standard (Ascorbic Acid) |
---|---|---|
Compound C | 40.26 | 35.62 |
Compound D | 39.72 | 35.62 |
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c30-24(10-8-18-7-9-22-23(15-18)33-17-32-22)26-16-21-19-5-1-2-6-20(19)25(31)29(27-21)14-13-28-11-3-4-12-28/h1-2,5-10,15H,3-4,11-14,16-17H2,(H,26,30)/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTBFONTGAHIOX-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.